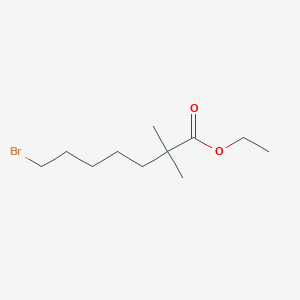

Ethyl 7-Bromo-2,2-dimethylheptanoate

Vue d'ensemble

Description

Ethyl 7-Bromo-2,2-dimethylheptanoate is a chemical compound with the molecular formula C11H21BrO2 . It is used as a solvent for organic synthesis . This compound is an important raw material in the synthesis route of bempedoic acid .

Synthesis Analysis

The synthesis of Ethyl 7-Bromo-2,2-dimethylheptanoate involves introducing ethyl isobutyrate and an organic base reagent into a continuous flow reactor. After precooling, mixing, and reacting, an ethyl isobutyrate lithium salt solution is prepared. This solution then continuously reacts with 1,5-dibromopentane in the continuous flow reactor. After completing the quenching operation through a quenching post-treatment module, the substituted product, namely 7-bromo-2,2-dimethylheptanoic acid ethyl ester, is obtained through post-treatment .Molecular Structure Analysis

The molecular structure of Ethyl 7-Bromo-2,2-dimethylheptanoate is represented by the InChI code:InChI=1S/C11H21BrO2/c1-4-14-10 (13)11 (2,3)8-6-5-7-9-12/h4-9H2,1-3H3 . The Canonical SMILES representation is CCOC(=O)C(C)(C)CCCCCBr . Physical And Chemical Properties Analysis

Ethyl 7-Bromo-2,2-dimethylheptanoate has a molecular weight of 265.19 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 274.7±23.0 °C at 760 mmHg, and a flash point of 146.4±13.0 °C . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .Applications De Recherche Scientifique

Synthesis of Bempedoic Acid

Ethyl 7-Bromo-2,2-dimethylheptanoate plays a crucial role as an intermediate in the preparation of bempedoic acid , which is utilized for treating hypercholesterolemia and atherosclerotic cardiovascular disease . Specifically, it is employed in the alkylation reaction with 1-[(isocyanomethyl)sulfonyl]-4-methyl-benzene to produce the desired compound .

Organic Synthesis

Ethyl 7-Bromo-2,2-dimethylheptanoate can be used as an intermediate in organic synthesis , mainly used in laboratory research and development and chemical production processes .

Pharmaceutical Intermediate

This compound serves as a key building block in the synthesis of bempedoic acid intermediates, facilitating a streamlined and efficient manufacturing process .

Alkylation Reactions

Ethyl 7-Bromo-2,2-dimethylheptanoate’s efficiency in alkylation reactions leads to high yields and purity, ensuring safety, cost-effectiveness, and suitability for large-scale production .

Synthesis Methodology

The preparation method of Ethyl 7-Bromo-2,2-dimethylheptanoate involves specific starting materials and conditions, utilizing sodium hydride instead of lithium reagents for improved safety and manageability .

Advancement in Organic Synthesis

Ethyl 7-Bromo-2,2-dimethylheptanoate represents a significant advancement in organic synthesis methodologies .

Mécanisme D'action

Target of Action

Ethyl 7-Bromo-2,2-dimethylheptanoate primarily targets the liver enzymes adenosine triphosphate-citrate lyase (ACL) and adenosine monophosphate-activated protein kinase (AMPK) . These enzymes play crucial roles in lipid metabolism and energy homeostasis.

Mode of Action

The compound interacts with its targets, ACL and AMPK, by inhibiting their activity . This interaction results in changes in lipid metabolism and energy homeostasis, leading to a decrease in low-density lipoprotein (LDL) cholesterol levels.

Biochemical Pathways

The inhibition of ACL and AMPK affects the cholesterol biosynthesis pathway . ACL is an enzyme that catalyzes the formation of acetyl-CoA, a key intermediate in the biosynthesis of cholesterol. AMPK, on the other hand, is a master regulator of cellular energy homeostasis. Inhibition of these enzymes disrupts the normal flow of these pathways, leading to decreased production of LDL cholesterol.

Result of Action

The molecular and cellular effects of Ethyl 7-Bromo-2,2-dimethylheptanoate’s action result in a decrease in LDL cholesterol levels . This can be beneficial in the treatment of conditions like hypercholesterolemia and atherosclerotic cardiovascular disease.

Safety and Hazards

Ethyl 7-Bromo-2,2-dimethylheptanoate is a flammable liquid and produces irritating vapors. It may cause skin and eye irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use it only outdoors or in a well-ventilated area. Protective gloves, protective clothing, and eye protection should be worn when handling this compound .

Propriétés

IUPAC Name |

ethyl 7-bromo-2,2-dimethylheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c1-4-14-10(13)11(2,3)8-6-5-7-9-12/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRIIFZUZOIRNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

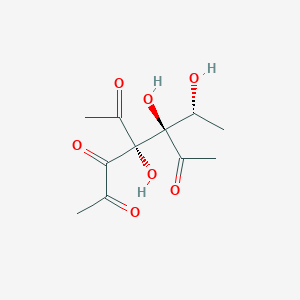

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3092728.png)